molecular formula C17H9ClF3N3O3 B10893961 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B10893961
M. Wt: 395.7 g/mol
InChI Key: ZQJDTRKCTAXKOY-YRNVUSSQSA-N
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Description

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a chlorotrifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the cyano group: This can be achieved through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

    Formation of the chlorotrifluoromethylphenyl intermediate: This step involves the chlorination and trifluoromethylation of an aromatic compound.

    Coupling reactions: The final step involves coupling the intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-HYDROXYPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

Molecular Formula

C17H9ClF3N3O3

Molecular Weight

395.7 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H9ClF3N3O3/c18-13-6-5-12(17(19,20)21)8-14(13)23-16(25)11(9-22)7-10-3-1-2-4-15(10)24(26)27/h1-8H,(H,23,25)/b11-7+

InChI Key

ZQJDTRKCTAXKOY-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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